盐酸(-)-美卡拉明

描述

(-)-Mecamylamine Hydrochloride, commonly referred to as mecamylamine, is a compound with a history of use as an antihypertensive agent due to its ganglionic blocking properties. Initially developed for the treatment of hypertension, mecamylamine has been found to be a potent antagonist for various types of nicotinic acetylcholine receptors (nAChRs). Its ability to cross the blood-brain barrier at relatively low doses has led to research into its potential for treating neuropsychiatric disorders, including addiction disorders, Tourette's syndrome, schizophrenia, and mood disorders .

Synthesis Analysis

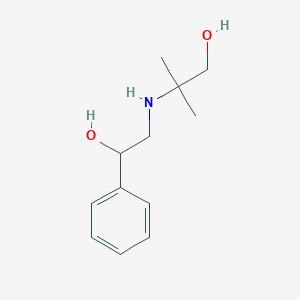

Mecamylamine is a secondary amine, chemically known as 3-methylaminoisocamphane hydrochloride. It has been noted for its marked and prolonged blood pressure reduction and ganglionic blockade in animals. Unlike previous ganglion-blocking agents, which are tertiary amines and poorly absorbed from the gastrointestinal tract, mecamylamine is well absorbed when administered orally .

Molecular Structure Analysis

The molecular structure of mecamylamine as a secondary amine contributes to its pharmacological properties. Its structure allows for effective absorption and a prolonged duration of action compared to quaternary ammonium ganglionic blocking agents. The molecular structure also contributes to its ability to cross the blood-brain barrier, which is essential for its central nervous system effects .

Chemical Reactions Analysis

Mecamylamine's ganglionic blocking activity is characterized by its ability to inhibit the contractions of the nictitating membrane in cats induced by preganglionic nerve stimulation, but not those due to injected epinephrine. This specificity suggests a high degree of selectivity for ganglionic blocking action without significant adrenergic blocking, antihistaminic, atropine-like, or surface local anesthetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of mecamylamine contribute to its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The compound's stability and solubility in biological matrices are crucial for its therapeutic efficacy and have been studied to develop reliable methods for its quantification in biological samples, such as human urine .

Relevant Case Studies

Several studies have investigated the effects of mecamylamine on human physiology and behavior. For instance, mecamylamine has been shown to attenuate the subjective stimulant-like effects of alcohol in social drinkers and reduce the self-reported desire to consume additional alcoholic beverages . In another study, mecamylamine demonstrated anxiolytic effects and was associated with upregulation of brain-derived neurotrophic factor (BDNF) in rat brains, suggesting a potential mechanism for its therapeutic effects in anxiety-related symptoms . Additionally, mecamylamine's potential as a radioligand for positron emission tomography (PET) to study nAChRs has been evaluated, although specific binding in vivo was not established .

科学研究应用

药理特性和潜在治疗效果

盐酸(-)-美卡拉明是一种尼古丁性副交感神经节阻滞剂,最初用于治疗高血压。它能够轻松穿过血脑屏障,使其能够作为尼古丁乙酰胆碱受体 (nAChR) 拮抗剂,阻断所有已知的 nAChR 亚型。这种特性促使研究其对各种中枢神经系统 (CNS) 疾病的潜在治疗效果。研究表明,盐酸(-)-美卡拉明可能有效治疗尼古丁和酒精成瘾、情绪障碍、认知障碍和注意力缺陷多动障碍等疾病。重要的是,其对中枢神经系统产生的治疗效果的剂量明显低于用于治疗高血压的剂量,从而降低了出现外周副作用的可能性 Nickell、Grinevich、Siripurapu、Smith 和 Dwoskin,2013。

立体异构体的差异效应

对盐酸(-)-美卡拉明立体异构体 S(+)-和 R(-)-美卡拉明的差异效应的研究表明,这些异构体可能具有不同的药理影响。研究表明,这些差异可能会影响该药在治疗中枢神经系统疾病时的有效性和副作用。这表明通过利用每种立体异构体的独特特性来开发更具针对性的疗法具有潜力 Papke、Sanberg 和 Shytle,2001。

神经药理学研究和临床试验

盐酸(-)-美卡拉明一直是神经药理学研究和临床试验的主题,旨在探索其在治疗各种神经精神疾病中的疗效。它对 nAChR 的非选择性和非竞争性拮抗作用,以及它以相对较低剂量穿透血脑屏障的能力,使其成为研究中枢 nAChR 在成瘾、抽动秽语综合征、精神分裂症和各种认知和情绪障碍等疾病的病因和治疗中的作用的宝贵工具。最近的 II 期临床试验甚至表明其作为治疗难治性重度抑郁症的增强药物治疗的潜力 Bacher、Wu、Shytle 和 George,2009。

成瘾和戒断研究

研究还集中在盐酸(-)-美卡拉明在成瘾和戒断中的作用,特别是尼古丁和酒精。研究表明它有能力减弱尼古丁的奖励效应,表明它在戒烟疗法中具有潜在用途。此外,还研究了它对饮酒量和偏好的影响,一些研究表明它有能力改变酒精的主观效应并可能减少饮酒量 Liu、Caggiula、Yee、Nobuta、Sved、Pechnick 和 Poland,2007。

脑分布和药代动力学

了解盐酸(-)-美卡拉明的药代动力学和脑分布对其作为尼古丁受体正电子发射断层扫描 (PET) 成像放射性配体的开发至关重要。研究探索了它的生物分布,证明了它穿过血脑屏障和在不同脑区域分布的能力。这项研究是盐酸(-)-美卡拉明在 PET 研究中用于体内研究中枢 nAChR 的潜在应用的基础 Debruyne、Sobrio、Hinschberger、Camsonne、Coquerel 和 Barré,2003。

作用机制

安全和危害

未来方向

属性

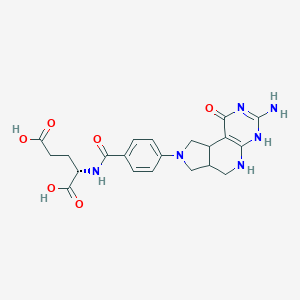

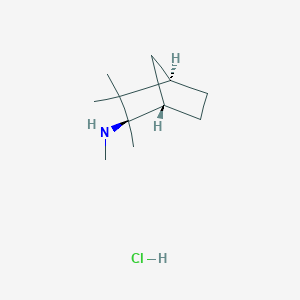

IUPAC Name |

(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-GITWGATASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@H](C2)C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493914 | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Mecamylamine Hydrochloride | |

CAS RN |

107596-31-6 | |

| Record name | (-)-Mecamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107596-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECAMYLAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5C5OWB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does (-)-Mecamylamine Hydrochloride exert its effects on the nervous system?

A1: (-)-Mecamylamine Hydrochloride acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β4 and α4β2 receptor subtypes. [] This binding prevents acetylcholine from binding to these receptors, effectively blocking cholinergic neurotransmission at both ganglionic and central nervous system sites. [, ]

Q2: What are the downstream consequences of nAChR antagonism by (-)-Mecamylamine Hydrochloride?

A2: The blockade of nAChRs by (-)-Mecamylamine Hydrochloride leads to a range of physiological effects, including:

- Inhibition of Sympathetic Nervous System Activity: (-)-Mecamylamine Hydrochloride's ability to block ganglionic transmission results in a decrease in sympathetic nerve activity. This property underlies its historical use as a potent antihypertensive agent. [, , ]

- Modulation of Neurotransmitter Release: nAChRs are involved in the regulation of various neurotransmitters. Consequently, (-)-Mecamylamine Hydrochloride can influence the release of dopamine, norepinephrine, and other neurotransmitters, contributing to its potential effects on mood, cognition, and reward pathways. [, , ]

- Impact on Cellular Processes: Beyond neuronal signaling, nAChRs are expressed on non-neuronal cells, including immune cells and cells within the gastrointestinal tract. (-)-Mecamylamine Hydrochloride's actions on these receptors can influence processes like inflammation and gut motility. [, , ]

Q3: What is the molecular formula and weight of (-)-Mecamylamine Hydrochloride?

A3: The molecular formula of (-)-Mecamylamine Hydrochloride is C11H22ClN. Its molecular weight is 203.75 g/mol. []

Q4: Are there any specific structural features of (-)-Mecamylamine Hydrochloride that contribute to its activity?

A4: The presence of a chiral center in (-)-Mecamylamine Hydrochloride leads to the existence of two enantiomers. Notably, the (-)-enantiomer exhibits a higher affinity for nAChRs compared to its (+)-counterpart. [] This stereospecificity highlights the importance of chirality in determining the pharmacological activity of (-)-Mecamylamine Hydrochloride.

Q5: Has the absolute configuration of (-)-Mecamylamine Hydrochloride been determined?

A5: Yes, the absolute configuration of (-)-Mecamylamine Hydrochloride has been elucidated using X-ray diffraction analysis. This technique revealed the spatial arrangement of atoms within the molecule, providing valuable insights into its three-dimensional structure. []

Q6: How is (-)-Mecamylamine Hydrochloride absorbed and distributed in the body?

A6: (-)-Mecamylamine Hydrochloride is well-absorbed following oral administration. [] It readily crosses the blood-brain barrier, allowing it to exert its effects on both peripheral and central nAChRs. []

Q7: What are the primary routes of metabolism and excretion for (-)-Mecamylamine Hydrochloride?

A7: (-)-Mecamylamine Hydrochloride undergoes limited metabolism in the liver. A significant portion of the drug is excreted unchanged in the urine. []

Q8: What are the potential side effects associated with (-)-Mecamylamine Hydrochloride?

A8: Due to its potent blockade of the autonomic nervous system, (-)-Mecamylamine Hydrochloride can elicit a range of side effects, including:

- Gastrointestinal Disturbances: Constipation, dry mouth, and difficulty swallowing are common side effects. [, , ]

- Cardiovascular Effects: Postural hypotension (a drop in blood pressure upon standing) can occur due to the inhibition of sympathetic tone. [, ]

- Central Nervous System Effects: Dizziness, blurred vision, and sedation are possible central nervous system side effects. [, ]

- Neuromuscular Complications: In rare cases, (-)-Mecamylamine Hydrochloride has been associated with tremor, anxiety, and even convulsions. []

Q9: What are the potential long-term effects of (-)-Mecamylamine Hydrochloride use?

A9: While short-term use of (-)-Mecamylamine Hydrochloride has been explored in various clinical contexts, its potential long-term effects are not fully understood. Further research is needed to establish the safety and tolerability of this compound with chronic administration.

Q10: What are some of the key research applications of (-)-Mecamylamine Hydrochloride?

A10: (-)-Mecamylamine Hydrochloride has proven to be a valuable tool in dissecting the roles of nAChRs in various physiological and pathological processes. Some notable research applications include:

- Investigating Nicotine Addiction: (-)-Mecamylamine Hydrochloride has been used extensively to study the mechanisms underlying nicotine dependence and to explore potential pharmacotherapies for smoking cessation. [, ]

- Exploring Cognitive Enhancement: Given the involvement of nAChRs in learning, memory, and attention, (-)-Mecamylamine Hydrochloride has been studied for its potential to modulate cognitive function, particularly in conditions like schizophrenia. [, , ]

- Understanding Pain Pathways: The presence of nAChRs on pain-transmitting neurons has prompted investigations into the analgesic properties of (-)-Mecamylamine Hydrochloride and its potential role in managing chronic pain conditions. [, ]

Q11: What are some future directions for research on (-)-Mecamylamine Hydrochloride?

A11: Despite its long history of use, (-)-Mecamylamine Hydrochloride continues to be a subject of ongoing investigation. Future research directions include:

- Developing More Selective nAChR Antagonists: Designing compounds that target specific nAChR subtypes with greater selectivity could lead to improved therapeutic outcomes and reduced side effects. []

- Exploring Novel Drug Delivery Systems: Optimizing the delivery of (-)-Mecamylamine Hydrochloride to specific target tissues could enhance its efficacy and minimize off-target effects. []

- Investigating Combination Therapies: Combining (-)-Mecamylamine Hydrochloride with other pharmacological agents could lead to synergistic effects in treating complex conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。